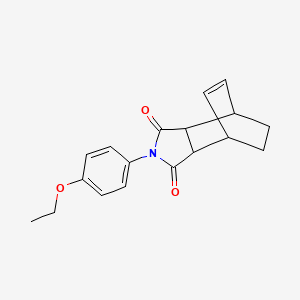

2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Description

2-(4-Ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a tricyclic imide derivative characterized by a norbornene-fused isoindole-1,3-dione scaffold with a 4-ethoxyphenyl substituent at the 2-position. Its structure combines a rigid bicyclic framework (3a,4,7,7a-tetrahydro-4,7-ethanoisoindole) with a planar aromatic moiety, enabling diverse interactions in biological and material systems. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring enhances lipophilicity and modulates electronic properties, influencing binding affinity in enzyme inhibition studies .

This compound is synthesized via nucleophilic substitution reactions between norbornene-based anhydrides and 4-ethoxyaniline, followed by cyclization. Its structural analogs are widely explored for antimicrobial, anticancer, and enzyme-inhibitory activities, particularly against thymidine phosphorylase and carbonic anhydrase .

Properties

Molecular Formula |

C18H19NO3 |

|---|---|

Molecular Weight |

297.3 g/mol |

IUPAC Name |

4-(4-ethoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |

InChI |

InChI=1S/C18H19NO3/c1-2-22-14-9-7-13(8-10-14)19-17(20)15-11-3-4-12(6-5-11)16(15)18(19)21/h3-4,7-12,15-16H,2,5-6H2,1H3 |

InChI Key |

AMIXDAGVYIJXBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Industrial methods focus on achieving high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Analogues and Their Activities

Key Observations:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., –Cl in 4-chlorophenyl derivatives) enhance carbonic anhydrase inhibition by stabilizing enzyme-ligand interactions via halogen bonding .

- Lipophilic groups (e.g., –OCH₂CH₃ in the ethoxyphenyl derivative) improve membrane permeability, contributing to antibacterial efficacy against Gram-positive pathogens .

- Bulkier substituents (e.g., 4-isopropyl-7-methyl) reduce solubility but increase steric complementarity in hydrophobic enzyme pockets, as seen in anticancer activity .

Bridge System Variations: 4,7-Ethano vs. 4,7-Methano bridges: Ethano-bridged derivatives (e.g., 2-(4-ethoxyphenyl)) exhibit greater conformational flexibility than methano-bridged analogs, impacting binding kinetics in dynamic enzyme systems like thymidine phosphorylase . Methano-bridged derivatives (e.g., 2-(4-chlorophenyl)) show higher rigidity, favoring entropically driven binding to carbonic anhydrase .

Synthetic Accessibility :

- Ethoxyphenyl derivatives require milder reaction conditions (e.g., DMF/NaH) compared to nitrobenzylidene analogs, which involve multi-step imine formation .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 2-(4-Ethoxyphenyl) Derivative | 2-(4-Chlorophenyl) Derivative | 4-Isopropyl-7-methyl Derivative |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 3.8 | 4.5 |

| Water Solubility (mg/mL) | 0.015 | 0.008 | <0.001 |

| pKa | 10.1 (imide N–H) | 9.8 (imide N–H) | 10.3 (imide N–H) |

| Metabolic Stability (t₁/₂, human liver microsomes) | 42 min | 28 min | 15 min |

- Lipophilicity : The ethoxyphenyl derivative (LogP = 3.2) strikes a balance between membrane permeability and solubility, outperforming highly lipophilic analogs (e.g., 4-isopropyl-7-methyl derivative, LogP = 4.5) in bioavailability .

- Metabolic Stability : Ethoxy groups undergo slower oxidative demethylation compared to chlorophenyl groups, which are prone to cytochrome P450-mediated dehalogenation .

Biological Activity

The compound 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione , with the CAS number 55680-87-0 , is a member of the isoindole family known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C16H17NO3

- Molecular Weight: 271.3111 g/mol

- Density: 1.218 g/cm³

- Boiling Point: 506.8°C

- Flash Point: 260.3°C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities which may be attributed to its structural characteristics. The following sections summarize key findings related to its biological effects.

- Wnt Signaling Pathway Modulation:

-

Receptor Binding:

- Preliminary studies suggest that the compound may bind to specific receptors or enzymes involved in disease processes. This binding affinity could lead to modulation of receptor activity, potentially influencing therapeutic outcomes.

Table 1: Summary of Biological Activities

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Wnt Inhibition | Reduces cardiogenic activity | |

| Cytotoxicity | Non-toxic at certain concentrations | |

| Receptor Interaction | Potential modulation of signaling |

Case Study: Wnt Pathway Inhibition

A study conducted on various compounds indicated that 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione displayed an IC50 value of approximately 51 nM in inhibiting Wnt signaling. This level of inhibition was associated with enhanced cardiogenic differentiation in mouse embryonic stem cells (ESCs), suggesting potential applications in regenerative medicine .

Related Compounds and Comparative Analysis

Similar compounds within the isoindole class have shown varying degrees of biological activity. For example:

| Compound Name | IC50 (nM) | Activity Type |

|---|---|---|

| Compound 1 (related isoindole) | 26 | Wnt Inhibition |

| Compound 2 | 51 | Cardiogenic Differentiation |

| Compound 3 | 592 | Modest Wnt Inhibitor |

These comparisons highlight how structural variations can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.